molecular formula C13H14O3 B1327982 Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone CAS No. 898759-72-3

Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone

Cat. No.: B1327982
CAS No.: 898759-72-3
M. Wt: 218.25 g/mol
InChI Key: FGOZIZUKMHNYOX-UHFFFAOYSA-N
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Description

Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of a cyclopropyl group, a phenyl ring, and a dioxolane moiety

Scientific Research Applications

Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclopropyl ketone with 3-(1,3-dioxolan-2-yl)phenyl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone
  • 3-(1,3-Dioxolan-2-yl)phenyl acetate

Uniqueness

Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

cyclopropyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-4-5-9)10-2-1-3-11(8-10)13-15-6-7-16-13/h1-3,8-9,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOZIZUKMHNYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645090
Record name Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-72-3
Record name Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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